Cas no 2171584-67-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid
- EN300-1509395
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid
- 2171584-67-9
-
- インチ: 1S/C27H26N2O5S/c1-35-18-12-10-17(11-13-18)28-26(32)24(14-15-25(30)31)29-27(33)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: ZWUFOGLCYCJXEK-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=CC=1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 490.15624311g/mol
- どういたいしつりょう: 490.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 719
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 130Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509395-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509395-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509395-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509395-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1509395-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509395-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509395-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509395-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509395-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |
2171584-67-9 | 10000mg |
$14487.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid (CAS No. 2171584-67-9)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid (CAS No. 2171584-67-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methylsulfanyl-substituted phenylcarbamoyl moiety. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and peptidomimetics. The presence of this group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid suggests that it may be used as an intermediate in the synthesis of larger, more complex molecules. The Fmoc group can be selectively removed using piperidine, allowing for the controlled introduction of additional functional groups or amino acids.
The methylsulfanyl-substituted phenylcarbamoyl moiety is another key feature of this compound. This functional group is known for its ability to modulate biological activity by interacting with specific protein targets. Recent studies have shown that compounds containing this moiety can exhibit potent inhibitory effects on various enzymes and receptors, making them promising candidates for the development of novel therapeutic agents.
In the context of drug discovery, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid has been investigated for its potential as a lead compound in the development of drugs targeting specific diseases. For example, research has focused on its ability to inhibit enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound's unique structure allows it to interact with these enzymes in a highly specific manner, potentially leading to improved therapeutic outcomes with reduced side effects.
Beyond its potential as a therapeutic agent, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid has also been studied for its use in diagnostic applications. The Fmoc group can be labeled with fluorescent or radioactive tags, enabling the compound to be used as a probe for imaging and monitoring biological processes in vivo. This dual functionality makes it a versatile tool in both basic research and clinical settings.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid involves several steps, including the protection of the amino group with the Fmoc group, the introduction of the methylsulfanyl-substituted phenylcarbamoyl moiety, and the final deprotection step. Each step requires careful optimization to ensure high yields and purity of the final product. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale, facilitating its use in various research and development projects.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid (CAS No. 2171584-67-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile applications make it an important molecule for further investigation and development. As research continues to uncover new insights into its properties and biological activities, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
2171584-67-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid) 関連製品
- 308817-68-7(Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))
- 307529-02-8(6-Bromo-4-hydrazinylquinazoline)
- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)
- 1153254-46-6(4-(5-Bromo-2-fluorophenyl)thiosemicarbazide)
- 1341299-03-3(3-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-methylpropanamide)
- 2171991-30-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclopropane-1-carboxylic acid)
- 954220-94-1(ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate)
- 2135882-42-5(tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate)
- 2228138-22-3(O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine)
- 1804677-62-0(3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)


